5-Benzyloxy-2-hydroxymethylphenol
Description
5-Benzyloxy-2-hydroxymethylphenol (CAS: 412339-25-4) is a benzene derivative with the molecular formula C₁₄H₁₄O₃ and a molecular weight of 230.26 g/mol . Its structure features a phenol ring substituted with a benzyloxy group (-OCH₂C₆H₅) at the 5-position and a hydroxymethyl group (-CH₂OH) at the 2-position. This combination of functional groups confers unique physicochemical properties, including moderate polarity and solubility in organic solvents like ethanol or dichloromethane. The benzyloxy group enhances stability against oxidation, while the hydroxymethyl group provides a site for further chemical modifications, making the compound valuable in synthetic organic chemistry and polymer research .
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-phenylmethoxyphenol |
InChI |
InChI=1S/C14H14O3/c15-9-12-6-7-13(8-14(12)16)17-10-11-4-2-1-3-5-11/h1-8,15-16H,9-10H2 |
InChI Key |
ZXAHPLGUQWEZPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-Benzyloxy-2-hydroxymethylphenol with structurally related compounds:
Key Differences and Implications
Reactivity :
- The aldehyde group in 2-Hydroxy-5-methoxybenzaldehyde enables nucleophilic addition reactions, unlike the hydroxymethyl group in the target compound .
- Phenyl 5-bromo-2-hydroxybenzoate exhibits higher electrophilic reactivity due to the bromine substituent, facilitating cross-coupling reactions .
Solubility: The carboxylic acid group in 5-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid enhances water solubility compared to the purely aromatic target compound . 5-Methyl-2-phenylbenzoxazole’s heterocyclic structure reduces polarity, favoring solubility in non-polar solvents .
Stability :
- The benzyloxy group in the target compound provides superior oxidative stability compared to the aldehyde in 2-Hydroxy-5-methoxybenzaldehyde .
Research Findings
Synthetic Utility: this compound has been used as a monomer in polymer synthesis due to its dual functional groups, enabling controlled cross-linking . In contrast, 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione (CAS: 893738-83-5) is prioritized in medicinal chemistry for its imidazolidinedione core, which interacts with enzymatic targets .
Biological Activity :
- Brominated analogs like Phenyl 5-bromo-2-hydroxybenzoate show marked antimicrobial activity, whereas the target compound’s bioactivity remains understudied .
Industrial Relevance :
- Compounds with multiple suppliers (e.g., 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione , 5 suppliers) indicate higher commercial demand compared to the target compound .
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